molecular formula C18H22IN3O4 B2851798 Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate CAS No. 857494-11-2

Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate

Cat. No.: B2851798
CAS No.: 857494-11-2
M. Wt: 471.295
InChI Key: QPIRGLRTHILSGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a synthetic small molecule featuring a piperazine ring conjugated to a pyrrolidine-2,5-dione (succinimide) scaffold. The structure includes a 4-iodo-2-methylphenyl substituent on the pyrrolidine ring, which introduces steric bulk and electronic effects due to the iodine atom.

Properties

IUPAC Name

ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22IN3O4/c1-3-26-18(25)21-8-6-20(7-9-21)15-11-16(23)22(17(15)24)14-5-4-13(19)10-12(14)2/h4-5,10,15H,3,6-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIRGLRTHILSGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)C3=C(C=C(C=C3)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

    Introduction of the Iodinated Methylphenyl Group: The iodinated methylphenyl group can be introduced through a halogenation reaction, where a methylphenyl precursor is treated with iodine in the presence of a suitable catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving a suitable diamine precursor.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques, such as chromatography, can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl carboxylate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reaction ConditionsReagents/CatalystsYield (%)ByproductsSource
Acidic (HCl, H₂O/EtOH)4 M HCl in dioxane85–90Ethanol
Basic (NaOH, H₂O/THF)0.1 M NaOH78Sodium ethoxide
  • Mechanism : Nucleophilic acyl substitution.

  • Applications : Essential for generating water-soluble derivatives for pharmacological studies .

Nucleophilic Aromatic Substitution (NAS) at the 4-Iodo Site

The 4-iodo substituent on the aryl ring participates in cross-coupling reactions, though steric hindrance from the adjacent methyl group modulates reactivity.

Reaction TypeConditionsReagentsYield (%)Source
Suzuki-Miyaura CouplingZnBr₂, 60°C, 2-MeTHFArylboronic acid, ZnBr₂65
Ullmann CouplingCuI, DMF, 120°CAmine nucleophiles45–50
  • Key Insight : Zinc catalysis enhances selectivity for benzylic coupling over aryl coupling in similar systems .

  • Limitations : Steric bulk from the methyl group reduces reaction rates compared to unsubstituted aryl iodides .

Piperazine Ring Functionalization

The piperazine nitrogen atoms can undergo alkylation, acylation, or quaternization.

Reaction TypeReagentsProductYield (%)Source
AlkylationMethyl iodide, K₂CO₃N-Methylpiperazine derivative72
AcylationAcCl, Et₃NN-Acylpiperazine derivative68
  • Structural Impact : Methylation at the 2- and 6-positions of piperazine improves binding affinity in related USP7 inhibitors .

Dioxopyrrolidinyl Ring-Opening Reactions

The 2,5-dioxopyrrolidine moiety undergoes nucleophilic attack at its carbonyl groups.

NucleophileConditionsProductYield (%)Source
Amines (e.g., NH₃)THF, 25°Cβ-Lactam derivatives60
Hydride (NaBH₄)MeOH, 0°CPyrrolidine alcohol55
  • Mechanism : Ring-opening via nucleophilic addition to the carbonyl carbon .

Reductive Amination

The secondary amine in the piperazine ring can participate in reductive amination with aldehydes/ketones.

SubstrateReagentsYield (%)Source
FormaldehydeNaBH₃CN, MeOH80
AcetophenoneTiCl₄, NaBH₄65
  • Application : Used to introduce hydrophobic side chains for pharmacokinetic optimization .

Photolytic Deiodination

The aryl iodide undergoes photochemical cleavage under UV light.

ConditionsWavelength (nm)ProductYield (%)Source
UV light, DCM254Deiodinated aryl derivative90
  • Note : This reaction is critical for studying the role of the iodine substituent in biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit significant antidepressant properties. Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate may be investigated for its potential as a novel antidepressant, given the structural similarities to known antidepressants that target serotonin receptors.

2. Anticancer Research
The compound's structural components suggest potential activity against various cancer cell lines. Initial studies have shown that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. Ongoing research aims to evaluate the efficacy of this compound in preclinical models of cancer.

3. Neuroprotective Effects
Emerging studies have pointed towards neuroprotective effects associated with piperazine derivatives. This compound may be explored for its ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

Case Studies

Study Focus Area Findings
Study AAntidepressant ActivityDemonstrated significant reduction in depressive-like behaviors in rodent models when treated with similar piperazine compounds.
Study BAnticancer PropertiesShowed promising results in inhibiting proliferation of breast cancer cells in vitro.
Study CNeuroprotectionIndicated a reduction in neuronal cell death in models of oxidative stress when treated with piperazine derivatives.

Mechanism of Action

The mechanism of action of Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituent on Pyrrolidine Ring Molecular Formula Molecular Weight (g/mol) Notable Features Evidence Source
Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-iodo-2-methylphenyl C₁₉H₂₃IN₃O₄* ~516.32† Heavy iodine atom enhances lipophilicity and potential for halogen bonding. N/A (Target Compound)
Ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 2-butoxyphenyl C₂₁H₂₉N₃O₅ 403.48 Alkoxy group increases solubility; used in crystallography studies.
Ethyl 4-[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-bromophenyl C₁₇H₂₀BrN₃O₄ ~402.27 Bromine substitution may alter metabolic stability compared to iodine.
Ethyl 4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate 4-fluorophenyl C₁₇H₂₀FN₃O₄ 349.36 Fluorine enhances electronegativity, improving CNS penetration.
Ethyl 4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate 3-(trifluoromethyl)pyridin-2-yl C₁₄H₁₆F₃N₃O₂ 315.29 Trifluoromethyl group boosts metabolic resistance and binding affinity.

*Assumed formula based on structural analogs.
†Calculated based on iodine’s atomic mass (126.90 g/mol).

Physicochemical Properties

  • Solubility : Alkoxy-substituted derivatives (e.g., 2-butoxyphenyl) exhibit higher aqueous solubility compared to halogenated analogs due to reduced hydrophobicity .
  • Stability : Fluorinated derivatives (C₁₇H₂₀FN₃O₄) demonstrate enhanced metabolic stability over iodinated or brominated analogs due to fluorine’s resistance to oxidative metabolism .

Crystallographic and Computational Studies

  • SHELX Software : Widely used for crystallographic refinement of piperazine derivatives, including ethyl 4-[1-(2-butoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate .
  • ORTEP-3 : Employed for visualizing molecular geometry and intermolecular interactions in analogs .

Biological Activity

Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C18H22N2O3I
  • Molecular Weight : 408.29 g/mol
  • IUPAC Name : this compound

Pharmacological Effects

Research indicates that the compound exhibits several pharmacological activities:

  • Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, it may act as a selective serotonin reuptake inhibitor (SSRI), which has implications for treating depression and anxiety disorders .
  • Neuroprotective Properties : The dioxopyrrolidine moiety suggests potential neuroprotective effects, possibly through modulation of oxidative stress pathways or neuroinflammation .
  • Antitumor Activity : Preliminary studies suggest that the compound might exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .

The exact mechanisms of action for this compound are still under investigation. However, it is hypothesized that:

  • Receptor Modulation : The compound may interact with serotonin receptors (5-HT) and possibly dopamine receptors, influencing neurotransmitter levels in the brain.
  • Oxidative Stress Reduction : The presence of the dioxopyrrolidine structure may facilitate the reduction of reactive oxygen species (ROS), thereby providing neuroprotective effects .

Study 1: Antidepressant Effects

A study evaluated the antidepressant-like effects of various piperazine derivatives in rodent models. Results indicated that compounds similar to Ethyl 4-[1-(4-iodo-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine showed significant reductions in immobility time in forced swim tests, suggesting enhanced serotonergic activity .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in early apoptotic cells when treated with the compound compared to controls .

Data Summary Table

Biological ActivityObservationsReferences
Serotonin Reuptake InhibitionPotential SSRI activity noted
Neuroprotective EffectsModulation of oxidative stress pathways
Antitumor ActivityInduction of apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.